Benzenamine, 4-((4-nitrophenyl)methyl)-

Description

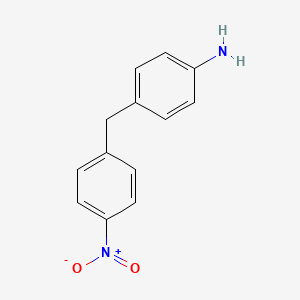

Benzenamine, 4-((4-nitrophenyl)methyl)- (CAS 726-17-0) is a nitro-substituted aromatic amine with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure consists of an aniline moiety (benzenamine) linked via a methylene bridge (-CH₂-) to a 4-nitrophenyl group. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its electronic properties, solubility, and reactivity. It serves as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .

Properties

CAS No. |

726-17-0 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-[(4-nitrophenyl)methyl]aniline |

InChI |

InChI=1S/C13H12N2O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(16)17/h1-8H,9,14H2 |

InChI Key |

XTAVQWSBKJAURD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-nitrophenyl)methyl)- typically involves the nitration of benzenamine derivatives. One common method is the reaction of 4-nitrobenzyl chloride with benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Oxidation: 4-((4-aminophenyl)methyl)aniline.

Reduction: 4-((4-nitrosophenyl)methyl)aniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, 4-((4-nitrophenyl)methyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-nitrophenyl)methyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

Bis-(4-nitrophenyl)phenylamine (CAS 1821-27-8)

- Structure : Contains two 4-nitrophenyl groups attached to a central phenylamine core, forming a triphenylamine derivative.

- Molecular Formula : C₁₂H₉N₃O₄; Molecular Weight : 259.22 g/mol .

- Key Differences: The presence of two nitro groups enhances electron-withdrawing effects, leading to higher polarity and reduced solubility in non-polar solvents compared to the target compound. Applications: Used in electronic materials (e.g., organic semiconductors) due to its planar structure and conjugated π-system .

(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (CAS 5455-87-8)

- Structure : A Schiff base formed by the condensation of 4-methoxyaniline and 4-nitrobenzaldehyde.

- Molecular Formula : C₁₄H₁₂N₂O₃; Molecular Weight : 256.26 g/mol .

- Key Differences :

- The imine linkage (C=N) introduces sensitivity to hydrolysis under acidic conditions, unlike the stable methylene bridge in the target compound.

- The methoxy group (-OCH₃) increases electron density on the aromatic ring, altering UV-Vis absorption properties. This compound is used in coordination chemistry as a ligand for metal complexes .

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS 896-05-9)

- Structure: A Schiff base with dimethylamino substituents on the aniline ring.

- Molecular Formula : C₁₅H₁₅N₃O₂; Molecular Weight : 269.30 g/mol .

- Key Differences: The N,N-dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) and modifies redox behavior. Applications: Potential use in optoelectronics due to its extended conjugation and tunable electronic properties .

4-Methyl-N-(4-nitrobenzylidene)aniline (CAS 730-39-2)

- Structure : A methyl-substituted Schiff base analog of the target compound.

- Molecular Formula : C₁₄H₁₂N₂O₂; Molecular Weight : 240.26 g/mol .

- Key Differences :

Physicochemical and Spectral Properties Comparison

Spectral Data :

Biological Activity

Benzenamine, 4-((4-nitrophenyl)methyl)-, also known as 4-nitrobenzylamine, is an organic compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Biological Activity Overview

Research has shown that benzenamine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have indicated that nitro-substituted benzenamines possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has been investigated for its cytotoxic effects on cancer cell lines, with varying degrees of efficacy reported.

- Enzyme Inhibition : Certain derivatives have been identified as potential inhibitors of specific enzymes related to disease pathways.

Table 1: Summary of Biological Activities of Benzenamine Derivatives

Case Studies

- Antimicrobial Activity : A study published in Molecules demonstrated that benzenamine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to the electron-withdrawing nature of the nitro group, which enhances its interaction with bacterial cell membranes .

- Cytotoxic Effects : Research conducted on various cancer cell lines revealed that benzenamine derivatives could induce apoptosis in HeLa cells. The study reported an IC value of 15 µM for the parent compound, indicating promising potential for further development as an anticancer agent .

- Enzyme Inhibition Studies : Another investigation focused on the inhibition of CETP by nitro-substituted benzenamines. The results indicated that modifications at the para position significantly influenced inhibitory activity, with some compounds achieving IC values as low as 9.03 µM .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of benzenamine, 4-((4-nitrophenyl)methyl)-:

- Structure-Activity Relationship (SAR) : Modifications to the nitrophenyl moiety significantly impact the biological activity of the compound. For instance, substituents at different positions on the aromatic ring alter both antimicrobial and cytotoxic properties.

- Mechanism of Action : The cytotoxic mechanism appears to involve oxidative stress and disruption of mitochondrial function in cancer cells, leading to cell death.

- Potential Applications : Given its diverse biological activities, there is potential for developing benzenamine derivatives into therapeutic agents for treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.